3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoic acid
Description
Overview of the Pyrazole (B372694) Heterocycle in Pharmaceutical Sciences
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. nih.gov Its unique structural and electronic properties contribute to its ability to interact with a diverse range of biological targets. Pyrazole-containing molecules exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antiviral, and antimicrobial effects. nih.govnih.govglobalresearchonline.net The presence of the pyrazole moiety in several commercially successful drugs, such as the anti-inflammatory agent celecoxib (B62257) and the anti-obesity drug rimonabant, underscores its importance in pharmaceutical research and development. nih.gov
The versatility of the pyrazole ring allows for facile substitution at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. nih.gov This adaptability has made it a cornerstone in the design of new therapeutic agents.
Significance of Carboxylic Acid Functionality in Bioactive Compounds
The carboxylic acid group is a crucial functional group in the design of bioactive compounds. Its ability to participate in hydrogen bonding and electrostatic interactions often plays a pivotal role in the binding of a drug molecule to its biological target. Furthermore, the ionizable nature of the carboxylic acid group can significantly influence a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
In many instances, the carboxylic acid moiety is directly involved in the pharmacophore of a drug, the essential part of its molecular structure responsible for its biological activity. For example, in a series of pyrazole derivatives, the presence of a carboxylic acid was found to be crucial for their anti-inflammatory activity. nih.gov
Research Context of 3-(4-Iodo-1H-Pyrazol-1-yl)-2-Methylpropanoic Acid within Heterocyclic Chemistry
While specific research on this compound is not extensively documented in publicly available literature, its structure places it at the intersection of several key areas of heterocyclic and medicinal chemistry research. The molecule combines three important structural motifs: an N-alkylated pyrazole, an iodo-substituent, and a propanoic acid side chain.
The N-alkylation of pyrazoles is a common strategy to introduce diverse side chains that can modulate the biological activity and pharmacokinetic properties of the parent molecule. mdpi.comresearchgate.netorganic-chemistry.orgsemanticscholar.org The propanoic acid side chain, in particular, has been explored in various pyrazole-based compounds for its potential to mimic endogenous ligands or to interact with specific enzyme active sites.
The presence of an iodine atom on the pyrazole ring is of particular interest. Halogenated pyrazoles, including iodo-pyrazoles, are valuable intermediates in organic synthesis, often utilized in cross-coupling reactions to create more complex molecular architectures. globalresearchonline.net While some iodinated pyrazole derivatives carrying a carboxylic acid group were investigated in the past as potential X-ray contrast media, they were found to be unsuitable for this application. rsc.org However, the iodo-substituent can also directly influence the biological activity of a molecule through halogen bonding or by altering its electronic properties.
Given the established pharmacological importance of pyrazole-carboxylic acid derivatives, this compound represents a novel scaffold with potential for further investigation in various therapeutic areas. Its structure suggests possibilities for synthetic elaboration via the iodo-group, offering a pathway to a library of new chemical entities for biological screening.
Interactive Data Table: Predicted Physicochemical Properties
| Property | Predicted Value |
|---|---|
| Molecular Formula | C7H9IN2O2 |
| Molecular Weight | 296.06 g/mol |
| XLogP3 | 1.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 3 |
| Exact Mass | 295.9709 g/mol |
| Topological Polar Surface Area | 55.1 Ų |
| Heavy Atom Count | 12 |
Structure
3D Structure
Properties
IUPAC Name |
3-(4-iodopyrazol-1-yl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O2/c1-5(7(11)12)3-10-4-6(8)2-9-10/h2,4-5H,3H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAYZTBDGHOLTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(C=N1)I)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354705-35-3 | |
| Record name | 3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Spectroscopic and Structural Characterization of 3 4 Iodo 1h Pyrazol 1 Yl 2 Methylpropanoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
¹H NMR Spectroscopy:
The proton NMR spectrum is anticipated to display distinct signals corresponding to the different proton environments in the molecule.
Pyrazole (B372694) Protons: The pyrazole ring is expected to show two singlets in the aromatic region. Based on data for 4-halogenated-1H-pyrazoles, the proton at the C3 position and the proton at the C5 position would appear as distinct singlets. Their exact chemical shifts would be influenced by the substituent at the N1 position.
Propanoic Acid Protons: The propanoic acid moiety will exhibit more complex signals. The proton on the chiral carbon (C2) would likely appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons and the methyl protons. The two protons of the methylene group (C3) attached to the pyrazole nitrogen would be diastereotopic and are expected to appear as a multiplet. The methyl group protons (at C2) would likely be a doublet, coupling with the C2 proton. The acidic proton of the carboxylic acid group will appear as a broad singlet, typically in the downfield region of the spectrum.
Expected ¹H NMR Data:
| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| Pyrazole H-3 | 7.5 - 8.0 | s |
| Pyrazole H-5 | 7.5 - 8.0 | s |
| -CH(CH₃)- | 2.7 - 3.0 | m |
| -CH₂-N | 4.2 - 4.5 | m |
| -CH(CH₃ )- | 1.2 - 1.4 | d |
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Pyrazole Carbons: The pyrazole ring will show three distinct carbon signals. The iodinated carbon (C4) is expected to have a chemical shift significantly influenced by the iodine atom, generally appearing at a lower field compared to unsubstituted pyrazole. The C3 and C5 carbons will also have characteristic shifts in the aromatic region.
Propanoic Acid Carbons: The carbonyl carbon of the carboxylic acid will be the most downfield signal. The chiral carbon (C2) and the methylene carbon (C3) will appear in the aliphatic region, as will the methyl carbon.
Expected ¹³C NMR Data:
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| C=O | 175 - 180 |
| Pyrazole C-5 | 135 - 140 |
| Pyrazole C-3 | 130 - 135 |
| Pyrazole C-4 | 90 - 95 |
| -CH₂-N | 50 - 55 |
| -CH(CH₃)- | 35 - 40 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, allowing for the determination of the molecular weight and elemental composition. For 3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoic acid (C₇H₉IN₂O₂), the expected monoisotopic mass is approximately 279.97 g/mol . uni.lu
In an electron ionization (EI) mass spectrum, a prominent molecular ion peak ([M]⁺) at m/z ≈ 279.97 would be expected. Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da), the methyl group (-CH₃, 15 Da), and cleavage of the bond between the pyrazole ring and the propanoic acid side chain. In softer ionization techniques like electrospray ionization (ESI), the protonated molecule ([M+H]⁺) at m/z ≈ 280.98 or the deprotonated molecule ([M-H]⁻) at m/z ≈ 278.96 would be observed. uni.lu
Predicted Mass Spectrometry Data (ESI):
| Adduct | Calculated m/z |
|---|---|
| [M+H]⁺ | 280.97818 |
| [M+Na]⁺ | 302.96012 |
Data is based on predicted values from PubChem. uni.lu
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the vibrational frequencies of its key functional groups.
O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid, which is typically broadened due to hydrogen bonding.
C=O Stretch: A strong, sharp absorption peak between 1700 and 1725 cm⁻¹ is characteristic of the C=O stretching of the carbonyl group in the carboxylic acid.
C-H Stretches: Aliphatic C-H stretching vibrations from the methyl and methylene groups will appear in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching from the pyrazole ring would be observed around 3100 cm⁻¹.
C-N and C=C Stretches: Vibrations associated with the pyrazole ring (C=C and C-N stretching) are expected in the fingerprint region, typically between 1400 and 1600 cm⁻¹.
C-I Stretch: The C-I stretching vibration is expected to appear at lower wavenumbers, generally in the 500-600 cm⁻¹ range.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |
| C-H (Aliphatic) | 2850-3000 | Medium |
| C=O (Carboxylic Acid) | 1700-1725 | Strong, Sharp |
| C=C, C=N (Pyrazole) | 1400-1600 | Medium |
X-ray Crystallography of Related Pyrazole Structures
While a crystal structure for this compound is not available, the crystal structures of related 4-halogenated-1H-pyrazoles have been reported. For instance, 4-iodo-1H-pyrazole has been structurally characterized. uni.lu These studies reveal that the pyrazole ring is planar and that intermolecular interactions, such as hydrogen bonding between the N-H of one molecule and the N2 of another, play a significant role in the crystal packing. In the solid state, 4-iodo-1H-pyrazole forms catemeric chains through N-H···N hydrogen bonds. uni.lu
Elemental Analysis for Purity and Composition
Elemental analysis is a crucial technique for confirming the elemental composition of a synthesized compound, thereby establishing its purity. For this compound, with the molecular formula C₇H₉IN₂O₂, the theoretical elemental composition can be calculated.
Theoretical Elemental Composition:
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 7 | 84.077 | 29.99% |
| Hydrogen | H | 1.008 | 9 | 9.072 | 3.24% |
| Iodine | I | 126.90 | 1 | 126.90 | 45.26% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 9.99% |
| Oxygen | O | 15.999 | 2 | 31.998 | 11.41% |
| Total | | | | 280.061 | 100.00% |
Experimental values from an elemental analysis of a pure sample should be within ±0.4% of these theoretical values to confirm the compound's identity and purity.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Halogen Substitution (e.g., Iodine at C4 of Pyrazole) on Biological Potency and Selectivity
The substitution of a halogen atom on the pyrazole (B372694) ring is a common and effective strategy in medicinal chemistry to modulate a compound's biological activity. The C4 position of the pyrazole ring is electron-rich, making it susceptible to electrophilic substitution reactions such as halogenation. nih.gov The presence of an iodine atom at this position in 3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoic acid has profound implications for its molecular properties and biological function.
Iodine is the largest and most lipophilic of the stable halogens. Its introduction can enhance several key properties:
Binding Affinity : The large, polarizable nature of the iodine atom can lead to favorable van der Waals interactions or halogen bonds with the biological target. A halogen bond is a non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site, such as a carbonyl oxygen or an aromatic ring on an amino acid residue within a protein's binding pocket.
Lipophilicity and Permeability : Increased lipophilicity can improve the compound's ability to cross biological membranes, such as the cell membrane or the blood-brain barrier, which can be crucial for reaching the target site of action.
Metabolic Stability : Halogenation can block positions susceptible to metabolic oxidation, thereby increasing the metabolic stability and half-life of the compound.
Research on other pyrazole derivatives has demonstrated the positive impact of halogen substitution. For instance, in a series of cannabinoid receptor antagonists, the most potent compound featured a p-iodophenyl group at the C5 position of the pyrazole ring, highlighting the utility of iodine in enhancing binding affinity. chemimpex.com The presence of the iodine atom makes 4-iodo-1H-pyrazole a valuable and reactive intermediate for synthesizing bioactive molecules with potential anti-inflammatory and anti-cancer properties. mdpi.com The crystal structure of 4-iodo-1H-pyrazole shows that the iodine substituent influences intermolecular hydrogen-bonding motifs, which can be extrapolated to its potential interactions with a receptor. fiveable.me
| Halogen (X) at C4 | Van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Key Potential Effects on Activity |
|---|---|---|---|
| -F | 1.47 | 3.98 | Can form strong hydrogen bonds; may block metabolism. |
| -Cl | 1.75 | 3.16 | Increases lipophilicity; can form halogen bonds. |
| -Br | 1.85 | 2.96 | Further increases lipophilicity; effective halogen bond donor. |
| -I | 1.98 | 2.66 | Maximizes lipophilicity and polarizability; strong halogen bond donor. chemimpex.com |
Role of the 2-Methylpropanoic Acid Side Chain for Bioactivity and Pharmacophore Recognition
The 2-methylpropanoic acid side chain is a critical component of the molecule, likely serving as a key pharmacophore for receptor binding. pharmacophorejournal.com A pharmacophore is an abstract representation of the essential molecular features required for a ligand to interact with a specific biological target and elicit a biological response. researchgate.net This side chain presents two important features: the carboxylic acid group and the α-methyl group.
The carboxylic acid moiety is a versatile functional group in drug design. It is ionizable at physiological pH, allowing it to:
Form strong ionic bonds (salt bridges) with positively charged amino acid residues like arginine, lysine, or histidine in a receptor's active site.
Act as both a hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (from the C=O), enabling multiple points of interaction to secure the ligand in the binding pocket.
Improve aqueous solubility, which is often a desirable pharmacokinetic property.
The α-methyl group adjacent to the carboxylic acid introduces specific steric and conformational effects. Its presence:
Restricts Conformational Flexibility : The methyl group limits the free rotation of the side chain. This pre-organization into a more rigid conformation can lead to a lower entropic penalty upon binding to the receptor, thereby increasing binding affinity.
Enhances Lipophilicity : The methyl group adds a small hydrophobic element to the side chain, which can engage in favorable van der Waals interactions with nonpolar pockets in the receptor.
Creates a Chiral Center : The introduction of the methyl group at the C2 position creates a stereocenter, a crucial aspect discussed in section 5.5.
Pharmacophore models of other molecules containing a 2-methylpropanoic acid moiety have confirmed its importance for biological activity, further underscoring its likely role in the target compound. nih.gov
Influence of Substituents on the Pyrazole Ring (e.g., at C3, C5) on Receptor Interactions
While the subject molecule is defined, understanding the influence of substituents at the C3 and C5 positions of the pyrazole ring is essential for contextualizing its SAR. These positions are electronically distinct from C4, being relatively electron-deficient, and are pivotal for fine-tuning receptor interactions. nih.gov Modifying these positions can alter the molecule's steric bulk, electronic distribution, and hydrogen bonding potential.
Research on various pyrazole-based inhibitors has shown that:
Steric Hindrance : Bulky substituents at C5 can provide steric hindrance that directs the molecule into a specific orientation within the binding site or prevents non-specific binding. nih.gov
Hydrophobic Interactions : Introducing alkyl or aryl groups at C3 or C5 can create new hydrophobic interactions with corresponding pockets in the receptor, increasing binding affinity.
Hydrogen Bonding : Placing functional groups capable of hydrogen bonding (e.g., amides, alcohols) at these positions can establish additional anchor points with the receptor. For example, studies on cannabinoid receptor antagonists revealed that a carboxamido group at C3 was a structural requirement for potent activity. chemimpex.com
The table below, based on general findings for pyrazole derivatives, illustrates how different substituents at C3 and C5 can modulate biological activity.
| Position | Substituent Type | Example Group | Potential Impact on Receptor Interaction |
|---|---|---|---|
| C3 / C5 | Small Alkyl | -CH₃ | Increases lipophilicity; fills small hydrophobic pockets. |
| C3 / C5 | Bulky Alkyl | -C(CH₃)₃ | Provides steric influence; can enhance selectivity. nih.gov |
| C3 / C5 | Aryl | -C₆H₅ | Can participate in π-π stacking interactions with aromatic residues (e.g., Phe, Tyr). |
| C3 / C5 | H-bond Donor/Acceptor | -CONH₂ | Forms specific hydrogen bonds to anchor the molecule. chemimpex.com |
Exploration of Linkage Moiety Modifications and Their Biological Implications
The linkage moiety in this compound connects the pyrazole ring at the N1 position to the 2-methylpropanoic acid pharmacophore. This linker dictates the spatial relationship and relative orientation between these two key components of the molecule. Its length, rigidity, and chemical nature are critical determinants of biological activity.
Linker Length : Altering the length of the carbon chain (e.g., changing from a propanoic to a butanoic or ethanoic acid side chain) would change the distance between the pyrazole ring and the carboxylic acid. This could either improve or disrupt the optimal alignment of the pharmacophoric groups within the receptor's binding site.
Linker Flexibility : The current linker has rotational freedom around its single bonds. Introducing rigidity, for example, through a double bond or by incorporating a cyclic structure, would reduce the number of possible conformations. This can be advantageous if the rigid conformation is the one required for optimal binding (the "bioactive conformation").
Linker Composition : The atoms within the linker can be modified. For instance, replacing a carbon atom with an oxygen (ether linkage) or nitrogen (amine linkage) would alter the linker's polarity and hydrogen bonding capabilities, potentially introducing new interactions with the target.
Stereochemical Considerations and Diastereomer Activity Profiles (if applicable to the 2-methyl group)
The presence of a methyl group on the carbon atom at position 2 of the propanoic acid side chain creates a chiral center. Consequently, this compound exists as a pair of enantiomers: (S)-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoic acid and (R)-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoic acid.
Stereochemistry plays a pivotal role in pharmacology because biological targets, such as enzymes and receptors, are themselves chiral. This inherent chirality means that the two enantiomers of a drug can and often do exhibit different biological activities.
Eutomer and Distomer : One enantiomer, the eutomer, typically fits much better into the binding site and is responsible for the majority of the desired biological activity. The other enantiomer, the distomer, may have significantly lower activity, no activity, or even produce undesirable off-target effects.
Differential Potency : It is common for one enantiomer to be orders of magnitude more potent than the other. For example, studies on other chiral bioactive compounds have shown that one isomer can be highly potent while others are essentially inactive.
Therefore, the biological activity of racemic this compound would be primarily attributed to one of its enantiomers. The synthesis and testing of the individual (R) and (S) forms would be a critical step in its development to identify the eutomer and maximize therapeutic efficacy.
| Isomer | Hypothetical Receptor Binding | Expected Relative Potency |
|---|---|---|
| (S)-enantiomer | Optimal 3-point interaction with chiral receptor site. | High (Eutomer) |
| (R)-enantiomer | Sub-optimal fit; one or more key interactions may be missing. | Low (Distomer) |
| Racemic Mixture (1:1) | Average of the two enantiomers. | ~50% of the pure eutomer's potency. |
Computational Chemistry and Theoretical Investigations
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scispace.com This method is instrumental in understanding the interactions between a ligand, such as 3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoic acid, and a biological target, typically a protein or enzyme. Such simulations can reveal the binding mode and affinity, providing a rationale for the compound's potential biological activity. nih.gov
Binding Mode Analysis and Key Residue Interactions
To understand the therapeutic potential of this compound, molecular docking studies can be performed against a relevant biological target. The selection of the target is crucial and would be based on the therapeutic area of interest. Once a target is identified, the three-dimensional structure of the protein, often obtained from the Protein Data Bank, is used for the docking simulation. researchgate.net
The docking process would involve placing the this compound molecule into the binding site of the target protein and evaluating the interactions. Key interactions that stabilize the ligand-protein complex typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For instance, the carboxylic acid group of the molecule could form hydrogen bonds with polar amino acid residues, while the pyrazole (B372694) and iodophenyl rings could engage in hydrophobic and pi-stacking interactions. nih.govnih.gov The iodine atom, being a large and polarizable halogen, could also participate in halogen bonding, a specific type of non-covalent interaction that can significantly contribute to binding affinity.
A hypothetical binding mode analysis might reveal interactions with specific amino acid residues within the active site. For example, the pyrazole nitrogen atoms could act as hydrogen bond acceptors, while the methyl group could fit into a hydrophobic pocket. The precise nature of these interactions would be visualized and quantified to understand the structural basis of binding.
Below is a hypothetical interactive data table summarizing potential key residue interactions for this compound with a generic protein active site, based on common interactions observed for similar heterocyclic compounds.
| Interaction Type | Potential Interacting Residue | Moiety of Ligand Involved |
| Hydrogen Bond | Serine, Threonine, Asparagine | Carboxylic acid (donor/acceptor) |
| Hydrogen Bond | Histidine, Glutamine | Pyrazole nitrogen (acceptor) |
| Hydrophobic | Leucine, Isoleucine, Valine | Methyl group, pyrazole ring |
| Pi-Stacking | Phenylalanine, Tyrosine, Tryptophan | Pyrazole ring, iodophenyl group |
| Halogen Bond | Electron-rich atoms (e.g., carbonyl oxygen) | Iodine atom |
Virtual Screening for Analog Discovery
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govresearchgate.net Building upon the insights gained from the initial docking studies of this compound, virtual screening can be employed to discover novel analogs with potentially improved activity. nih.govresearchgate.net
This process involves screening large chemical databases containing thousands to millions of compounds. The screening can be performed using the established docking protocol for the target of interest. Compounds in the library are docked into the active site, and their predicted binding affinities are calculated. Molecules that show promising binding scores and favorable interactions with key residues are selected as "hits" for further investigation. mdpi.com
The structure of this compound can serve as a template for similarity-based virtual screening, where databases are searched for compounds with similar structural features. Alternatively, a pharmacophore model can be generated based on its key interaction points with the target. This model, representing the essential 3D arrangement of chemical features required for biological activity, can then be used to screen for diverse molecules that fit the model. youtube.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.com These models are valuable tools in medicinal chemistry for predicting the activity of new compounds and for understanding the structural features that are important for activity. nih.gov
Development of 2D-QSAR Models for Activity Prediction
Two-dimensional QSAR (2D-QSAR) models are developed using descriptors that are calculated from the 2D representation of the molecules. These descriptors can include physicochemical properties such as molecular weight, logP (a measure of lipophilicity), and molar refractivity, as well as topological indices that describe the connectivity of atoms in the molecule. nih.gov
To develop a 2D-QSAR model for a series of analogs of this compound, a dataset of compounds with experimentally determined biological activities would be required. Various statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), can then be used to build a mathematical equation that correlates the descriptors with the observed activity. nih.gov A statistically robust 2D-QSAR model could then be used to predict the activity of new, untested analogs, thereby prioritizing synthetic efforts. arxiv.orgarxiv.org
A hypothetical 2D-QSAR data table for a series of analogs might look like this:
| Compound | Experimental Activity (IC50, µM) | Molecular Weight | LogP | Number of Hydrogen Bond Donors |
| Analog 1 | 1.2 | 320.1 | 2.5 | 1 |
| Analog 2 | 0.8 | 334.2 | 2.8 | 1 |
| Analog 3 | 2.5 | 306.0 | 2.1 | 2 |
| Analog 4 | 0.5 | 348.3 | 3.1 | 1 |
3D-QSAR Studies and Pharmacophore Generation
Three-dimensional QSAR (3D-QSAR) studies take into account the 3D structure of the molecules and provide a more detailed understanding of the structure-activity relationship. cresset-group.com3d-qsar.com Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used. researchgate.net These methods require the alignment of a set of active molecules, and then calculate steric and electrostatic fields around them. The variations in these fields are then correlated with the biological activity. nih.gov
The results of a 3D-QSAR study are often visualized as contour maps, which highlight regions in space where certain properties (e.g., steric bulk, positive or negative electrostatic potential) are favorable or unfavorable for activity. These maps can provide valuable guidance for designing new molecules with enhanced potency.
A pharmacophore model represents the essential three-dimensional arrangement of functional groups that are necessary for biological activity. nih.govnih.gov It can be generated based on a set of active molecules or from the ligand-protein complex obtained from docking studies. youtube.com A pharmacophore for analogs of this compound might include features such as a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic group, and a halogen bond donor. This model can then be used as a query for virtual screening to identify novel scaffolds that possess the desired features. nih.govsemanticscholar.org
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of atoms, molecules, and solids. mdpi.com DFT calculations can provide valuable insights into the electronic properties and reactivity of this compound. ekb.egnih.govnih.govresearchgate.net
By performing DFT calculations, various molecular properties can be determined, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. ekb.eg A smaller gap suggests that the molecule is more reactive.
The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are prone to nucleophilic attack. This information is crucial for understanding how the molecule might interact with biological macromolecules. nih.govresearchgate.net
Furthermore, DFT calculations can be used to predict various chemical reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity index. mdpi.comekb.eg These descriptors provide a quantitative measure of the molecule's reactivity and can be used to compare the reactivity of different analogs.
A summary of hypothetical DFT-calculated properties for this compound is presented in the interactive table below.
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Related to the ability to donate electrons |
| LUMO Energy | -1.2 eV | Related to the ability to accept electrons |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 3.2 D | Measure of the overall polarity of the molecule |
| Electronegativity | 3.85 | Tendency to attract electrons |
| Chemical Hardness | 2.65 | Resistance to change in electron configuration |
These computational approaches, from molecular docking and QSAR to DFT calculations, provide a powerful framework for the theoretical investigation of this compound. The insights gained from these studies can guide the rational design and synthesis of new analogs with potentially improved biological profiles.
In Silico Combinatorial Library Design for Novel Derivatives
In silico combinatorial library design is a computational technique used to generate a large, virtual collection of chemical compounds that are structurally related to a lead molecule. This approach allows for the systematic exploration of the chemical space around a core scaffold to identify derivatives with potentially improved biological activity, selectivity, or pharmacokinetic properties. For the parent compound, this compound, a combinatorial library can be designed by identifying specific points on its chemical structure where modifications can be made. These points are known as diversification points.
The core scaffold of this compound can be dissected into several key regions amenable to chemical modification. The primary points of diversification for this molecule are typically the pyrazole ring, the carboxylic acid group, and the methyl group. By systematically substituting various chemical moieties, or building blocks, at these positions, a vast library of virtual derivatives can be enumerated.
Table 1: Potential Diversification Points for this compound
| Diversification Point | Position on Scaffold | Potential Modifications |
| R1 | 4-position of the pyrazole ring (currently iodine) | Halogens (F, Cl, Br), alkyl groups, aryl groups, cyano groups, nitro groups |
| R2 | Carboxylic acid group | Amides, esters, sulfonamides, tetrazoles |
| R3 | Methyl group on the propanoic acid chain | Larger alkyl groups, cycloalkyl groups, aromatic rings |
The design of the combinatorial library involves the selection of a set of building blocks for each diversification point. The choice of these building blocks is guided by several factors, including synthetic feasibility, the desire to explore a wide range of physicochemical properties (e.g., size, polarity, hydrogen bonding capacity), and any existing structure-activity relationship (SAR) data. Computational tools can then be used to virtually combine the core scaffold with the selected building blocks to generate the library of derivatives.
Table 2: Hypothetical Combinatorial Library of this compound Derivatives
| Derivative ID | R1 Substitution | R2 Modification | R3 Substitution |
| Scaffold | -I | -COOH | -CH₃ |
| Derivative 1 | -Cl | -COOH | -CH₃ |
| Derivative 2 | -I | -CONH₂ | -CH₃ |
| Derivative 3 | -I | -COOH | -CH₂CH₃ |
| Derivative 4 | -Br | -COOCH₃ | -CH₃ |
| Derivative 5 | -CN | -COOH | -Cyclopropyl |
| Derivative 6 | -Phenyl | -CONHCH₃ | -CH₃ |
Once the virtual library is generated, it can be subjected to a variety of computational analyses to prioritize a smaller subset of compounds for synthesis and biological testing. These analyses often include:
Virtual Screening: The library can be screened against a biological target of interest using molecular docking simulations to predict the binding affinity and mode of each derivative.
ADMET Prediction: In silico models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the designed compounds. This helps to filter out derivatives that are likely to have poor pharmacokinetic profiles.
QSAR Modeling: If sufficient experimental data is available for a set of related compounds, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of the new derivatives.
The findings from these computational studies can provide valuable insights into the SAR of this class of compounds and guide the design of more potent and selective analogs. For example, a hypothetical study might reveal that small, electron-withdrawing groups at the R1 position and a bioisosteric replacement of the carboxylic acid at the R2 position lead to derivatives with significantly improved target engagement. Such findings would then inform the next round of synthesis and testing in the drug discovery process.
Preclinical Pharmacokinetic Profile of this compound Remains Undisclosed in Publicly Available Research
Despite a comprehensive search of scientific literature and patent databases, specific preclinical pharmacokinetic data for the chemical compound this compound is not publicly available. Therefore, a detailed article on its pharmacokinetic assessment in animal models as per the requested outline cannot be generated at this time.
The pyrazole moiety is a common feature in many pharmacologically active compounds, and numerous studies have been published on the pharmacokinetic properties of various pyrazole derivatives. These studies often detail the absorption, distribution, metabolism, and excretion (ADME) profiles of these molecules, which are crucial for the development of new drugs. However, the specific combination of a 4-iodo-1H-pyrazolyl group linked to a 2-methylpropanoic acid moiety in the subject compound does not appear in the accessible scientific literature concerning preclinical pharmacokinetics.
In general, preclinical pharmacokinetic studies are essential to characterize a new chemical entity. Such investigations typically involve:
In Vitro Metabolic Stability and Enzyme Interactions: These studies assess the compound's susceptibility to breakdown by liver enzymes (like cytochrome P450s) and its potential to interfere with the metabolism of other drugs. This is often evaluated using liver microsomes, S9 fractions, or hepatocytes from various animal species.
Absorption and Distribution Studies in Animal Models: These experiments determine how a compound is absorbed into the bloodstream after administration via different routes and how it distributes into various tissues and organs.
Excretion Pathways and Bioavailability Estimation: These studies identify the primary routes through which the compound and its byproducts are eliminated from the body (e.g., urine, feces). They also calculate the fraction of an administered dose that reaches the systemic circulation (bioavailability).
Metabolite Identification and Characterization: This involves identifying the chemical structures of the metabolites formed from the parent compound in the body, which is critical for understanding its complete biological fate and potential for toxicity or altered activity.
Without access to proprietary research or unpublished data, any attempt to create an article detailing these specific pharmacokinetic parameters for "this compound" would be speculative and would not meet the required standards of scientific accuracy.
Researchers and pharmaceutical companies that may have synthesized and tested this compound would hold any existing data in internal reports. Such information typically becomes publicly available through scientific publications or patent applications if the compound shows promise and progresses through the drug development pipeline.
Future Research Directions and Emerging Opportunities
Rational Design of Next-Generation Pyrazole-Based Carboxylic Acid Scaffolds
The rational design of new drug candidates based on the 3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoic acid scaffold is a promising avenue for future research. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how specific structural modifications influence biological activity. nih.govresearchgate.net For this particular scaffold, key areas for exploration include the pyrazole (B372694) core, the carboxylic acid moiety, and the iodine substituent.
Key Areas for Structural Modification:
| Molecular Component | Potential Modifications | Rationale for Design |
| Pyrazole Core | Introduction of various substituents (e.g., alkyl, aryl, halogen) at other positions. | To modulate lipophilicity, solubility, and interactions with target proteins. The pyrazole ring itself can act as a bioisostere, improving pharmacokinetic properties. nih.gov |
| Carboxylic Acid | Conversion to bioisosteres such as tetrazoles or hydroxamic acids. | To alter acidity, improve metabolic stability, and explore different binding interactions with biological targets. Acidic moieties can significantly impact inhibitory activities. nih.gov |
| Iodine Atom | Replacement with other halogens (Br, Cl, F) or functional groups. | To fine-tune electronic properties and explore halogen bonding interactions, which can enhance binding affinity and selectivity for target enzymes. |
| Propanoic Acid Side Chain | Altering the length and branching of the alkyl chain. | To optimize the spatial orientation of the molecule within a target's binding pocket, potentially enhancing potency and selectivity. |
Systematic modifications and subsequent biological evaluation will enable the development of a comprehensive SAR profile. This knowledge will guide the design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties, tailored for specific therapeutic targets. mdpi.comresearchgate.net
Exploration of Novel Therapeutic Applications Beyond Current Indications
The pyrazole nucleus is a "privileged scaffold" in drug discovery, known to exhibit a vast range of biological activities. researchgate.netnih.gov While the specific therapeutic applications of this compound are not yet fully established, the broader family of pyrazole derivatives has shown potential in numerous disease areas. This suggests a wealth of opportunities for exploring novel indications for this compound and its future analogues.
Pyrazole derivatives have demonstrated significant activity as:
Anti-inflammatory agents: Many pyrazole-containing drugs, such as celecoxib (B62257), function as anti-inflammatory agents, often by inhibiting enzymes like cyclooxygenase (COX). nih.govfrontiersin.org
Anticancer agents: The 4-iodo-pyrazole moiety is a key component of Crizotinib, a multi-kinase inhibitor used in cancer therapy. nih.govresearchgate.net This highlights the potential of the scaffold in oncology.
Neuroprotective agents: Certain pyrazolone (B3327878) derivatives have been investigated as multi-target inhibitors for neurodegenerative diseases like Alzheimer's, targeting enzymes such as cholinesterases. researchgate.netoup.com
Antimicrobial agents: Pyrazole carboxylic acids have been synthesized and evaluated for their antibacterial and antifungal properties, showing inhibitory effects against various pathogens. nih.govmdpi.com
Enzyme inhibitors: Specific pyrazole carboxylic acids have been identified as potent inhibitors of enzymes like rat long-chain L-2-hydroxy acid oxidase (Hao2), indicating potential roles in metabolic diseases. nih.gov
Future research should involve broad-spectrum biological screening of this compound to identify novel therapeutic targets and indications.
Integration of Advanced Synthetic Methodologies for Enhanced Efficiency and Sustainability
The advancement of synthetic organic chemistry offers opportunities to produce this compound and its derivatives with greater efficiency and sustainability. Traditional multi-step syntheses can be time-consuming and generate significant waste. Modern approaches focus on minimizing steps, energy consumption, and the use of hazardous reagents.
Promising synthetic strategies include:
One-Pot Syntheses: Methodologies have been developed for the "one-pot" synthesis of pyrazoles from readily available starting materials like arenes and carboxylic acids, which involves the sequential formation of intermediates in a single reaction vessel. mdpi.comrsc.org This approach significantly improves efficiency.
Green Chemistry Approaches: The use of environmentally friendly solvents (like water), nano-catalysts (such as nano-ZnO), and alternative energy sources (like microwave irradiation) can make the synthesis of pyrazole derivatives more sustainable. mdpi.com
Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form a complex product, offering high atom economy and procedural simplicity. This is a powerful tool for rapidly generating libraries of diverse pyrazole derivatives for screening.
Flow Chemistry: Continuous flow synthesis can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes, making it suitable for industrial production.
Adopting these advanced methodologies will be crucial for the cost-effective and environmentally responsible production of these compounds for further research and potential commercialization.
Application of Artificial Intelligence and Machine Learning in Pyrazole Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating the identification and optimization of new drug candidates. These computational tools can be applied to the development of novel drugs based on the this compound scaffold in several ways.
Applications of AI/ML in Pyrazole Drug Discovery:
| AI/ML Application | Description | Potential Impact |
| Virtual Screening | ML models can screen vast virtual libraries of pyrazole derivatives to predict their binding affinity for specific biological targets, identifying the most promising candidates for synthesis and testing. | Reduces the time and cost associated with high-throughput screening of physical compounds. |
| De Novo Drug Design | Generative AI models can design entirely new pyrazole-based molecules with desired pharmacological properties, such as high potency and low toxicity. | Expands the accessible chemical space and proposes novel, synthesizable drug candidates. |
| ADMET Prediction | AI algorithms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new pyrazole derivatives early in the design phase. | Helps to identify and eliminate candidates with unfavorable pharmacokinetic or toxicity profiles, reducing late-stage failures. |
| SAR Modeling | Quantitative Structure-Activity Relationship (QSAR) models built with ML can analyze existing data to identify the key structural features that determine the biological activity of pyrazole compounds. | Guides the rational design process by predicting the activity of new analogues before they are synthesized. |
By integrating these computational approaches, researchers can navigate the vast chemical space of pyrazole derivatives more effectively, leading to a more efficient and data-driven drug discovery pipeline. researchgate.net
Investigation of Polypharmacology and Multi-Targeting Approaches for Complex Diseases
Complex diseases such as cancer, neurodegenerative disorders, and chronic inflammation often involve multiple biological pathways. A therapeutic strategy that relies on inhibiting a single target may be insufficient or lead to the development of resistance. Polypharmacology, where a single drug acts on multiple targets, is an emerging paradigm for treating such complex conditions.
Pyrazole-based scaffolds are well-suited for the development of multi-target agents. researchgate.netnih.gov For instance, the anticancer drug Crizotinib, which contains a 4-iodo-1H-pyrazol-1-yl moiety, is an inhibitor of multiple tyrosine kinases, including ALK, ROS1, and c-MET. nih.govresearchgate.net
Future research on this compound and its derivatives should include:
Kinome Profiling: Screening the compounds against a broad panel of protein kinases to identify potential multi-kinase inhibitors.
Target Deconvolution: For compounds that show interesting activity in cell-based assays, identifying the specific molecular targets responsible for their effects.
Rational Design of Multi-Target Ligands: Intentionally designing molecules that can bind to two or more distinct targets involved in a disease pathway. For example, creating hybrid molecules that combine the pyrazole scaffold with other pharmacophores to inhibit both inflammatory enzymes and protein kinases. mdpi.com
By embracing a multi-targeting approach, it may be possible to develop more effective and robust therapies for complex diseases based on the versatile pyrazole carboxylic acid scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
